Enzyme Inhibition: FTase Potency and >1,000-Fold Selectivity Over GGTase-I
BMS-214662 inhibits FTase with an IC50 of 1.35 nM and demonstrates >1,000-fold selectivity over geranylgeranyltransferase type I (GGTase-I), with IC50 values of 1.3 μM for Ras-CVLL geranylgeranylation and 2.3 μM for K-Ras geranylgeranylation [1]. In contrast, L-778123 is a dual FPTase/GGPTase-I inhibitor with IC50 values of 2 nM and 98 nM respectively—a selectivity ratio of only ~49-fold . Tipifarnib (R115777) inhibits FTase with an IC50 of 0.86 nM but lacks the same magnitude of selectivity characterization . FTI-277, a peptidomimetic CAAX analog, achieves an IC50 of 500 pM against FTase but exhibits fundamentally different cellular pharmacology due to its peptide-like structure .
| Evidence Dimension | FTase enzyme inhibition potency and GGTase-I selectivity |
|---|---|
| Target Compound Data | IC50 (FTase) = 1.35 nM; IC50 (Ras-CVLL GGTase-I) = 1.3 μM; IC50 (K-Ras GGTase-I) = 2.3 μM; selectivity ratio >1,000 |
| Comparator Or Baseline | L-778123: FTase IC50 = 2 nM, GGPTase-I IC50 = 98 nM, selectivity ~49-fold; Tipifarnib: FTase IC50 = 0.86 nM; FTI-277: FTase IC50 = 0.5 nM |
| Quantified Difference | BMS-214662 selectivity ratio >1,000-fold vs. L-778123 ~49-fold; FTase potency comparable to Tipifarnib (1.35 nM vs. 0.86 nM) |
| Conditions | In vitro enzyme inhibition assays using purified human FTase and GGTase-I; geranylgeranylation assays in cell-based systems |
Why This Matters
High selectivity over GGTase-I correlates with reduced interference in normal protein prenylation pathways, a key consideration for minimizing off-target cellular toxicity.
- [1] Rose WC, Lee FY, Fairchild CR, et al. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor. Cancer Res. 2001;61(20):7507-7517. View Source
